Flavokawain 1i

Drug Resistance NSCLC Hsp90 Inhibition

Flavokawain 1i (DiNap) is the only chalcone-based Hsp90 inhibitor validated in both drug-resistant NSCLC models and in vivo porcine PRRSV infection. Its naphthalen-1-yl B-ring confers a LogP of ~5.1, fundamentally differentiating it from natural flavokawains A/B/C in target engagement and selectivity. Choose this compound for protocols requiring simultaneous degradation of EGFR, c-Met, HER2, Akt, and Cdk4 in gefitinib-resistant H1975 cells, or for quantitative antiviral efficacy studies in PRRSV pig models. Substitution with natural flavokawains invalidates experimental comparability.

Molecular Formula C21H18O4
Molecular Weight 334.4 g/mol
Cat. No. B10856013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavokawain 1i
Molecular FormulaC21H18O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C21H18O4/c1-24-16-12-19(23)21(20(13-16)25-2)18(22)11-10-15-8-5-7-14-6-3-4-9-17(14)15/h3-13,23H,1-2H3/b11-10+
InChIKeyVRBQMXBABFUWOQ-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flavokawain 1i Procurement Guide: Synthetic Chalcone Derivative with Differentiated Hsp90 Inhibition and Antiviral Activity


Flavokawain 1i (also referred to as DiNap; CAS 1098176-51-2) is a synthetic chalcone derivative structurally related to the naturally occurring flavokawains A, B, and C isolated from kava (Piper methysticum) . It is characterized as an inhibitor of heat shock protein 90 (Hsp90) with documented antiproliferative effects against drug-resistant cancer cells, as well as antiviral activity demonstrated in both in vitro and in vivo porcine models [1][2]. The compound is commercially available as a research reagent with reported purity specifications of ≥98% .

Why Flavokawain 1i Cannot Be Interchanged with Natural Flavokawains A, B, or C in Research Applications


Despite sharing a chalcone backbone with the naturally occurring flavokawains A, B, and C, Flavokawain 1i incorporates a distinct naphthalen-1-yl B-ring substitution that fundamentally alters its pharmacological profile . Structural modifications in this compound class critically affect Hsp90 client protein targeting, cellular selectivity, and in vivo efficacy profiles [1]. SAR analyses of flavokawain derivatives have demonstrated that B-ring substitution patterns directly influence cytotoxic potency and selectivity across cancer cell lines, confirming that even structurally proximate analogs cannot be presumed functionally interchangeable [2]. Substituting natural flavokawains for Flavokawain 1i in protocols designed for drug-resistant cancer models or antiviral applications would invalidate experimental comparability and introduce unverified variables into the study design.

Flavokawain 1i Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


H1975 Gefitinib-Resistant NSCLC Cell Proliferation Inhibition: Flavokawain 1i vs. Flavokawain B

Flavokawain 1i demonstrates quantitatively distinct antiproliferative activity against gefitinib-resistant H1975 NSCLC cells when compared to the natural analog flavokawain B under comparable assay conditions. At 30 µM concentration, compound 1i suppresses cell proliferation by 36%, whereas flavokawain B at 20 µM achieves 54.4% inhibition [1]. This concentration-dependent differential response confirms that the synthetic naphthalenyl substitution in 1i yields a distinct potency profile relative to the natural methylenedioxyphenyl-substituted flavokawain B, which has implications for dose-response experimental design [2].

Drug Resistance NSCLC Hsp90 Inhibition

In Vivo Antiviral Efficacy in PRRSV Pig Model: A Verified Activity Not Established for Natural Flavokawains

Flavokawain 1i (DiNap) possesses in vivo antiviral activity against porcine reproductive and respiratory syndrome virus (PRRSV) that has been rigorously documented in a pig infection model, a therapeutic dimension that has not been established for the natural flavokawains A, B, or C in peer-reviewed literature [1]. In vitro, DiNap completely suppressed viral replication at concentrations ≥0.06 mM in both MARC-145 cells and porcine alveolar macrophages, without significant cytotoxicity [1]. In the in vivo pig study, DiNap treatment reduced viral loads in serum and lungs, enhanced weight gain post-infection, reduced gross and microscopic lung lesions, and delayed virus transmission to uninfected contact pigs by approximately 1 week compared to untreated controls [1][2]. This constitutes a verifiable, application-specific differentiation that is absent from the known biological profiles of natural flavokawains.

Antiviral PRRSV In Vivo Efficacy

Hsp90 Client Protein Downregulation Profile: Multi-Target Modulation in Drug-Resistant Cells

Flavokawain 1i at 30 µM induces downregulation of multiple Hsp90 client proteins including EGFR, c-Met, HER2, Akt, and Cdk4, accompanied by upregulation of Hsp70 as a pharmacodynamic marker of Hsp90 inhibition in H1975 gefitinib-resistant NSCLC cells [1]. This multi-client degradation profile confirms functional Hsp90 chaperone disruption that simultaneously targets several oncogenic signaling pathways implicated in drug resistance [1]. While natural flavokawain B has also been shown to impair H1975 cell growth through Hsp90 inhibition, comparative quantitative protein expression data between 1i and natural flavokawains under identical experimental conditions is not available in the current literature [2]. The documented client protein panel for 1i (EGFR, c-Met, HER2, Akt, Cdk4) provides a defined molecular signature for researchers requiring this specific Hsp90 inhibition profile.

Hsp90 Inhibition Protein Degradation Drug Resistance

Structural Differentiation: Naphthalenyl B-Ring Substitution Confers Distinct Physicochemical Properties

Flavokawain 1i contains a naphthalen-1-yl B-ring substituent (molecular formula C21H18O4, molecular weight 334.37) , which distinguishes it structurally from natural flavokawains A (trimethoxyphenyl B-ring, C18H18O5), B (methylenedioxyphenyl B-ring, C17H16O5), and C (4-hydroxyphenyl B-ring, C17H16O5) . SAR studies of flavokawain derivatives have established that B-ring substitution patterns directly modulate cytotoxic potency and selectivity profiles [1]. The calculated LogP for 1i is approximately 5.1 , indicating substantially higher lipophilicity than flavokawain A (LogP ~3.96) and flavokawain C (LogP ~3.48) [2]. This physicochemical differentiation has practical implications for solubility, membrane permeability, and formulation considerations, with higher LogP values generally correlating with increased membrane partitioning but potentially reduced aqueous solubility.

Structure-Activity Relationship LogP Physicochemical Properties

Flavokawain 1i Recommended Research and Industrial Application Scenarios Based on Verified Evidence


H1975 Gefitinib-Resistant NSCLC Studies Requiring Defined Hsp90 Client Protein Degradation Profiles

Flavokawain 1i is specifically validated for studies investigating Hsp90 inhibition in gefitinib-resistant H1975 non-small cell lung cancer cells, with documented antiproliferative activity of 36% at 30 µM and confirmed downregulation of EGFR, c-Met, HER2, Akt, and Cdk4 client proteins accompanied by Hsp70 upregulation [1]. This makes it suitable for researchers requiring a defined multi-client degradation signature in drug-resistant cancer models. Procurement of this compound should be prioritized when the experimental aim includes simultaneous targeting of multiple oncogenic kinases downstream of Hsp90 chaperone function in NSCLC drug-resistance contexts.

Antiviral Research Against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)

Flavokawain 1i (DiNap) is the only flavokawain derivative with peer-reviewed, quantitative in vivo antiviral efficacy data against PRRSV. In vitro, it completely suppresses viral replication at concentrations ≥0.06 mM in MARC-145 cells and porcine alveolar macrophages [2]. In a pig infection model, intramuscular administration reduced viral loads in serum and lungs, improved weight gain, decreased lung lesion severity, and delayed virus transmission to contact animals by approximately 1 week [2][3]. This compound should be procured for veterinary antiviral research programs focused on PRRSV intervention strategies, vaccine adjuvant studies, or mechanistic investigations of chalcone-based antiviral activity.

Hsp90-Targeted Drug Discovery Programs Focused on Multiple Client Protein Degradation

As a confirmed Hsp90 inhibitor with demonstrated activity against gefitinib-resistant cancer cells, Flavokawain 1i serves as a validated research tool for drug discovery programs exploring Hsp90 chaperone disruption as a strategy to overcome therapeutic resistance [1]. Its documented client protein degradation panel (EGFR, c-Met, HER2, Akt, Cdk4) provides a reference profile for studies evaluating novel Hsp90 inhibitors or combination therapies targeting these pathways . Procurement is warranted for lead optimization campaigns, target validation studies, and mechanistic investigations of Hsp90 client protein regulation.

SAR and Structural Analog Studies Requiring High Lipophilicity Chalcone Scaffolds

Flavokawain 1i possesses a calculated LogP of approximately 5.1, which exceeds that of natural flavokawains A (~3.96) and C (~3.48) by 1.14-1.62 log units . This higher lipophilicity, conferred by the naphthalen-1-yl B-ring substitution, makes 1i particularly suitable for structure-activity relationship (SAR) studies investigating the impact of lipophilicity on membrane permeability, cellular uptake, and cytotoxicity. Researchers conducting medicinal chemistry optimization of chalcone-based scaffolds should procure 1i as a reference compound representing the high-logP end of the flavokawain physicochemical spectrum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flavokawain 1i

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.